molecular formula C21H21N3O3S B2599127 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 899945-15-4

2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2599127
CAS No.: 899945-15-4
M. Wt: 395.48
InChI Key: FEGPDAZYHASVEM-UHFFFAOYSA-N
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Description

2-{[4-(4-Ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS RN: 380453-38-3) is a heterocyclic compound featuring a pyrazinone core substituted with a 4-ethoxyphenyl group at position 4 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-methylphenyl group, contributing to its structural complexity .

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-3-27-18-10-8-17(9-11-18)24-13-12-22-20(21(24)26)28-14-19(25)23-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGPDAZYHASVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazine ring. The sulfanyl group is introduced through a nucleophilic substitution reaction, and the final acetamide group is added via acylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(4-phenoxyphenyl)acetamide ()

  • Core Structure: Quinazolinone instead of pyrazinone.
  • Substituents: 4-Methylphenyl on the quinazolinone and phenoxyphenyl on the acetamide.
  • The phenoxyphenyl group increases steric bulk compared to the ethoxyphenyl group in the target compound, which may influence receptor binding .

N-(4-Methoxyphenyl)acetamide Derivatives ()

  • Example: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide.
  • Core Structure : Simpler acetamide backbone without fused heterocycles.
  • Substituents: 2-Aminophenylsulfanyl and 4-methoxyphenyl.
  • Key Differences: The absence of a pyrazinone ring reduces conformational rigidity.

Sulfanyl Acetamides with Varying Aryl Groups

2-Cyano-N-(4-sulfamoylphenyl)acetamide Derivatives ()

  • Examples :
    • 13a: 4-Methylphenyl hydrazinylidene substituent.
    • 13b: 4-Methoxyphenyl hydrazinylidene substituent.
  • Key Features: These compounds retain the sulfamoylphenyl acetamide backbone but incorporate cyano and hydrazinylidene groups.
  • Synthesis : High yields (94–95%) via diazonium salt coupling, suggesting robust synthetic routes for aryl-substituted acetamides .

Anti-Exudative Acetamide Derivatives ()

  • Example: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide.
  • Activity : Demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg.
  • Key Differences: The triazole ring introduces additional hydrogen-bonding sites, which may enhance bioactivity compared to the pyrazinone-based target compound .

Comparative Data Table

Compound Name Core Structure Substituents (R1, R2) Key Properties/Activities Reference
This compound Pyrazinone R1 = 4-Ethoxyphenyl, R2 = 4-MePh Structural complexity; unconfirmed bioactivity
2-{[3-(4-MePh)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Quinazolinone R1 = 4-MePh, R2 = 4-phenoxyphenyl Enhanced aromaticity; potential steric effects
2-[(2-Aminophenyl)sulfanyl]-N-(4-MeOPh)acetamide Acetamide R1 = 2-NH2Ph, R2 = 4-MeOPh Hydrogen-bonding capability
2-Cyano-2-[2-(4-MePh)hydrazinylidene]-N-(4-sulfamoylphenyl)acetamide (13a) Cyanoacetamide R1 = 4-MePh hydrazinylidene High synthetic yield (94%); IR νmax = 2214 cm−1
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Triazole R1 = furan-2-yl, R2 = variable Anti-exudative activity (10 mg/kg vs. diclofenac)

Key Findings and Implications

Structural Flexibility: The pyrazinone core in the target compound offers a balance between rigidity and electronic modulation, distinct from quinazolinone or triazole-based analogues.

Substituent Effects: The 4-ethoxyphenyl group may enhance solubility compared to 4-methylphenyl or 4-chlorophenyl analogues ().

Synthetic Accessibility : Diazonium salt coupling () and thioether formation () are established methods for analogous compounds, suggesting feasible routes for scaling up the target compound.

Biological Potential: While direct data are lacking, structurally related compounds exhibit anti-inflammatory, antimicrobial, and anti-exudative activities, warranting further investigation .

Biological Activity

The compound 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure, characterized by multiple functional groups, suggests diverse biological activities that warrant detailed investigation.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Sulfanyl Group : This moiety may facilitate interactions with thiol-containing proteins, potentially influencing enzyme activity.
  • Dihydropyrazinyl Moiety : This part of the molecule could interact with nucleic acids or other biomolecules, affecting cellular functions.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

Anti-inflammatory Activity

In studies involving rat models of arthritis, compounds structurally similar to the target molecule have demonstrated significant anti-inflammatory effects. For instance:

  • Inhibition of inflammatory cytokines such as TNF-α and IL-6 was observed in treated rats, suggesting a potential mechanism for reducing inflammation .

Anticancer Potential

The unique structural features may allow this compound to inhibit cancer cell proliferation. Preliminary findings suggest that related compounds can induce apoptosis in cancer cells through various pathways, including:

  • Modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies

  • Model of Adjuvant-Induced Arthritis : In a study evaluating the effects of similar compounds on arthritis models, significant reductions in paw swelling and histopathological improvements were noted. These results highlight the potential for this compound to serve as an anti-inflammatory agent .
  • Cytotoxicity Assays : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. The mechanism involves inducing oxidative stress and disrupting mitochondrial function.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityModel UsedKey Findings
Compound AAnti-inflammatoryRat Arthritis ModelReduced TNF-α and IL-6 levels
Compound BAnticancerVarious Cancer Cell LinesInduced apoptosis via mitochondrial disruption
Compound CAntioxidantIn vitro assaysIncreased antioxidant enzyme levels

Q & A

Q. How can the compound serve as a scaffold for developing PET or fluorescence probes?

  • Methodological Answer :
  • Radiolabeling : Introduce ¹⁸F or ¹¹C isotopes via prosthetic groups (e.g., [¹⁸F]SFB for amino conjugation).
  • Fluorophore Conjugation : Attach dansyl or BODIPY tags to the acetamide nitrogen via EDC/NHS coupling .

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